molecular formula C24H19N5O3 B11209581 N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11209581
M. Wt: 425.4 g/mol
InChI Key: ZOLYESNHYBFZQB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, pyridine-4-carboxaldehyde, and other reagents that facilitate the formation of the pyrimido[1,2-a]benzimidazole core. Common reaction conditions may involve:

    Condensation reactions: To form the initial intermediates.

    Cyclization reactions: To construct the heterocyclic core.

    Acylation reactions: To introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimidine-5-yl]acetamide
  • N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)benzimidazole-5-yl]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific structural features, such as the pyrimido[1,2-a]benzimidazole core, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H19N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C24H19N5O3/c1-32-18-6-4-5-17(13-18)26-22(30)15-28-20-7-2-3-8-21(20)29-23(31)14-19(27-24(28)29)16-9-11-25-12-10-16/h2-14H,15H2,1H3,(H,26,30)

InChI Key

ZOLYESNHYBFZQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=NC=C5

Origin of Product

United States

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